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Compound of Interest

Compound Name: 9-(Bromomethyl)nonadecane

Cat. No.: B041432 Get Quote

Spectroscopic Data for 9-
(Bromomethyl)nonadecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 9-(Bromomethyl)nonadecane, a long-chain alkyl bromide. Due to the limited availability of

public experimental spectra for this specific compound, this document presents predicted data

based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared

(IR) spectroscopy, and mass spectrometry (MS), alongside detailed experimental protocols

relevant for the characterization of similar molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 9-
(Bromomethyl)nonadecane. These predictions are derived from the analysis of structurally

similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 9-(Bromomethyl)nonadecane
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted
Integration

a 3.3 - 3.5 Doublet 2H

b 1.6 - 1.8 Multiplet 1H

c 1.2 - 1.4 Multiplet 32H

d 0.8 - 0.9 Triplet 6H

Table 2: Predicted ¹³C NMR Data for 9-(Bromomethyl)nonadecane

Carbon Predicted Chemical Shift (δ, ppm)

C1' (CH₂Br) 35 - 40

C9 40 - 45

C8, C10 32 - 36

Bulk CH₂ 29 - 30

CH₂ adjacent to terminal CH₃ 22 - 23

Terminal CH₃ 14

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 9-(Bromomethyl)nonadecane

Wavenumber (cm⁻¹) Intensity Assignment

2955 - 2920 Strong C-H (alkane) stretching

2855 - 2850 Strong C-H (alkane) stretching

1470 - 1460 Medium C-H (alkane) bending

725 - 715 Medium C-H (alkane) rocking

650 - 550 Medium to Strong C-Br stretching
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Mass Spectrometry (MS)
Table 4: Predicted Key Fragments in the Mass Spectrum of 9-(Bromomethyl)nonadecane

m/z Proposed Fragment Ion Notes

360/362 [C₂₀H₄₁Br]⁺

Molecular ion peak (M⁺),

showing isotopic pattern for

Bromine (⁷⁹Br/⁸¹Br)

281 [C₂₀H₄₁]⁺ Loss of Bromine radical

Various [CₙH₂ₙ₊₁]⁺
Series of alkyl fragments from

chain cleavage

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data discussed

above. These protocols are standard for the analysis of long-chain, non-polar organic

molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A high-resolution NMR spectrum can be obtained using a spectrometer operating at a

frequency of 400 MHz or higher.

Sample Preparation: Dissolve approximately 10-20 mg of 9-(Bromomethyl)nonadecane in

about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or tetrachloromethane-

d₄ (CCl₄-d₄). The use of a deuterated solvent is crucial to avoid large solvent signals in the

¹H NMR spectrum.

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample solution to

serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
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spectral width of approximately 10-12 ppm, and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to

simplify the spectrum to single lines for each unique carbon atom. A larger number of

scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C

isotope.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and integrating the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Infrared spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: As 9-(Bromomethyl)nonadecane is a liquid or low-melting solid at

room temperature, it can be analyzed as a thin film. Place a drop of the neat sample

between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin,

uniform film.

Background Spectrum: Record a background spectrum of the empty spectrometer to

subtract any atmospheric and instrumental absorptions.

Sample Spectrum: Place the prepared salt plates in the sample holder of the spectrometer

and record the IR spectrum. Typically, the spectrum is scanned over the range of 4000 to

400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and their corresponding

wavenumbers.

Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI)

source.

Sample Introduction: Introduce a small amount of the sample into the ion source. For a

volatile compound, this can be done via a gas chromatography (GC) inlet or a direct insertion

probe.
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Ionization: In the EI source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: The detector records the abundance of each ion at a specific m/z value,

generating a mass spectrum.

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and the

fragmentation pattern, which provides information about the structure of the molecule.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 9-(Bromomethyl)nonadecane.
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Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic data for 9-(Bromomethyl)nonadecane
(NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041432#spectroscopic-data-for-9-bromomethyl-
nonadecane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b041432?utm_src=pdf-body-img
https://www.benchchem.com/product/b041432#spectroscopic-data-for-9-bromomethyl-nonadecane-nmr-ir-mass-spec
https://www.benchchem.com/product/b041432#spectroscopic-data-for-9-bromomethyl-nonadecane-nmr-ir-mass-spec
https://www.benchchem.com/product/b041432#spectroscopic-data-for-9-bromomethyl-nonadecane-nmr-ir-mass-spec
https://www.benchchem.com/product/b041432#spectroscopic-data-for-9-bromomethyl-nonadecane-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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